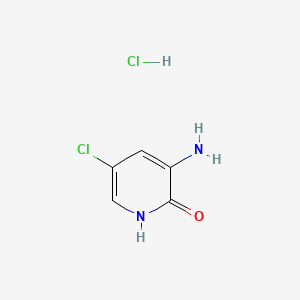

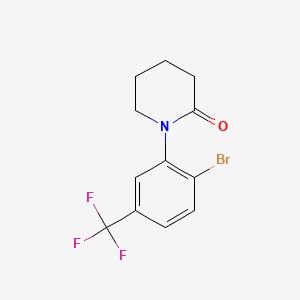

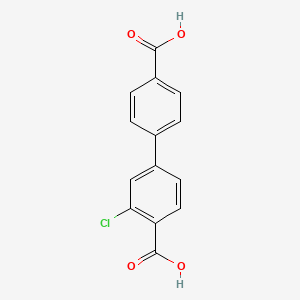

![molecular formula C13H9FIN3 B572033 1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine CAS No. 1313738-72-5](/img/structure/B572033.png)

1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine

説明

“1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as TRK inhibitors . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives involves scaffold hopping and computer-aided drug design . The synthetic route for these compounds starts with an intermediate, which is coupled with 3-ethoxycarbonylphenyl-boronic acid or 4-ethoxycarbonylphenyl-boronic acid through a Suzuki reaction . This intermediate is then coupled with 2,5-difluorobenzyl through a Miyaura borylation reaction and a Suzuki reaction in sequence .Molecular Structure Analysis

The structure of the synthesized pyrazolo[3,4-b]pyridine derivatives was confirmed by 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[3,4-b]pyridine derivatives include a Suzuki reaction and a Miyaura borylation reaction . These reactions are used to couple the initial intermediate with 3-ethoxycarbonylphenyl-boronic acid or 4-ethoxycarbonylphenyl-boronic acid, and then with 2,5-difluorobenzyl .科学的研究の応用

Synthesis of Fluorinated Pyridines

Fluoropyridines are of great interest due to their interesting and unusual physical, chemical, and biological properties . The presence of strong electron-withdrawing substituents in the aromatic ring reduces their basicity and reactivity compared to their chlorinated and brominated analogues . The synthesis of fluoropyridines remains a challenging problem, and “1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine” could potentially be used in the synthesis of these compounds .

Local Radiotherapy of Cancer

Methods for the synthesis of F 18 substituted pyridines for local radiotherapy of cancer are presented . “1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine” could potentially be used in the development of these therapeutic agents .

Biological Active Compounds

Fluoropyridines are found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities . “1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine” could potentially be used in the development of these biologically active compounds .

Agricultural Products

In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures . “1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine” could potentially be used in the development of these agricultural products .

Pharmaceutical Drugs

About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . “1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine” could potentially be used in the development of these pharmaceutical drugs .

Preparation of Vericiguat

“1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine” is a key intermediate for the preparation of vericiguat . Vericiguat is a medication used in the treatment of heart failure .

作用機序

Target of Action

The primary target of 1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine is the soluble guanylate cyclase (sGC), a key enzyme in various cell types including the smooth muscle cells of blood vessels . The sGC is activated by the endogenous ligand nitrous oxide (NO) .

Mode of Action

1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine interacts with its target, the sGC, in a unique way. It stimulates sGC and cyclic guanosine monophosphate (cGMP) production independent of NO . Additionally, it enhances the effects of NO by stabilizing the NO-sGC binding .

Biochemical Pathways

The activation of sGC leads to the synthesis of the intracellular second messenger, cGMP . This molecule mediates various physiological and tissue-protective effects including peripheral, coronary, and pulmonary vasorelaxation, inhibition of smooth muscle proliferation, as well as leukocyte recruitment and platelet function .

Pharmacokinetics

The related compound vericiguat is taken orally once daily with food, and its dose is doubled approximately every two weeks to a target maintenance dose according to tolerability .

Result of Action

The result of the action of 1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine is the stimulation of cGMP production, which mediates various physiological and tissue-protective effects . This can lead to vasorelaxation and inhibition of smooth muscle proliferation, among other effects .

将来の方向性

The future directions for “1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine” and related compounds could involve further exploration of their potential as TRK inhibitors for cancer treatment . Additionally, the development of new synthesis processes and the discovery of potent bioactive agents in pharmaceuticals and agrochemicals are potential areas of future research .

特性

IUPAC Name |

1-[(2-fluorophenyl)methyl]-3-iodopyrazolo[3,4-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FIN3/c14-11-6-2-1-4-9(11)8-18-13-10(12(15)17-18)5-3-7-16-13/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQXVRHDLHZVBCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C(=N2)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FIN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90725578 | |

| Record name | 1-[(2-Fluorophenyl)methyl]-3-iodo-1H-pyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90725578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1313738-72-5 | |

| Record name | 1-[(2-Fluorophenyl)methyl]-3-iodo-1H-pyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90725578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

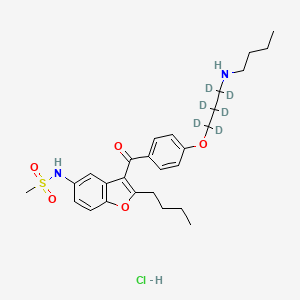

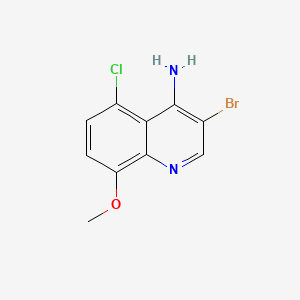

![3-(Benzo[d][1,3]dioxol-5-yl)-5-methoxybenzoic acid](/img/structure/B571961.png)

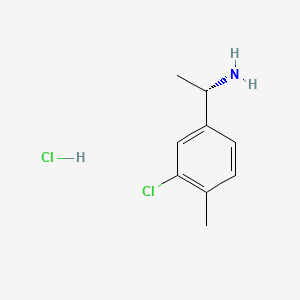

![6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane](/img/structure/B571965.png)

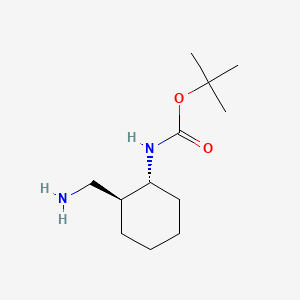

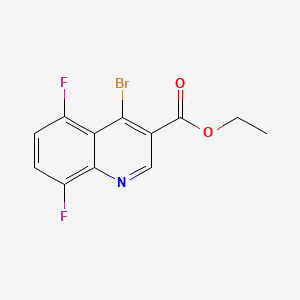

![Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B571974.png)